molecular formula C10H12N2O2 B3329635 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one CAS No. 61479-37-6

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

Cat. No. B3329635
CAS RN: 61479-37-6
M. Wt: 192.21 g/mol
InChI Key: ATTFTYOJSRSJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one, also known as 6,7-dihydro-2-methoxy-5H-pyrido[3,2-b]azepin-8(9H)-one, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridoazepine alkaloids and has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Mechanism of Action

The mechanism of action of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It may also activate the p38 MAPK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one can reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models. It can also reduce the levels of prostaglandin E2, which is involved in the regulation of pain and inflammation.
In addition, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. It can also inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor effects, which make it a promising candidate for drug development.
However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one. One area of research could be the development of more efficient synthesis methods to improve its yield and purity.
Another area of research could be the investigation of its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one is a heterocyclic compound that has been studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anti-tumor effects, and has been shown to inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. However, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one has been studied for its potential therapeutic applications. One of the areas of research has been its anti-inflammatory and analgesic effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce pain in animal models.
Another area of research has been its anti-tumor effects. Studies have shown that 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

2-methoxy-5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10-6-5-8-7(12-10)3-2-4-9(13)11-8/h5-6H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFTYOJSRSJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one
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